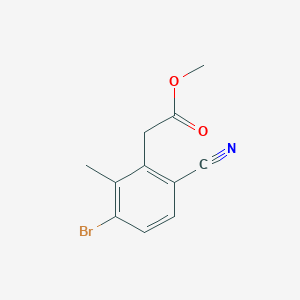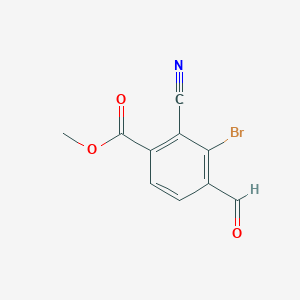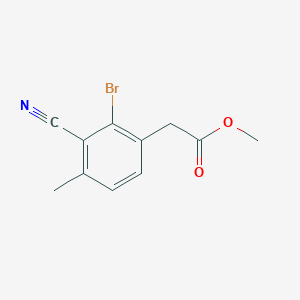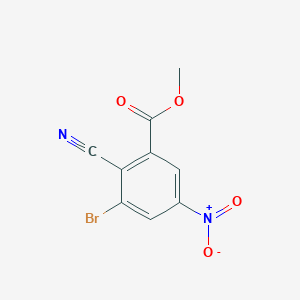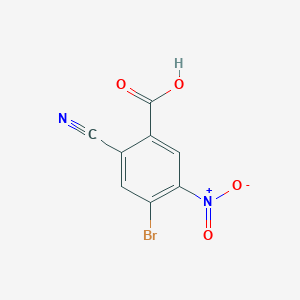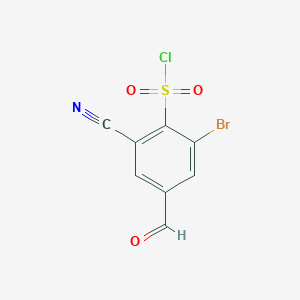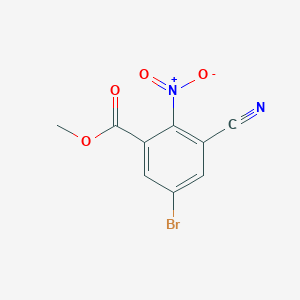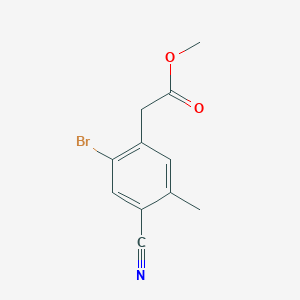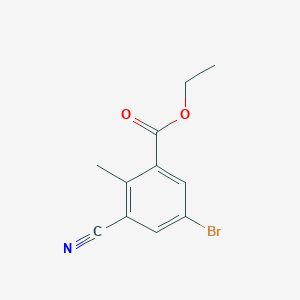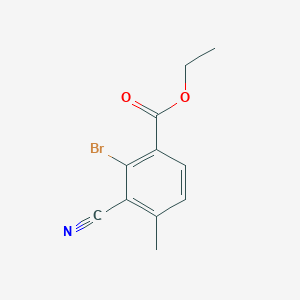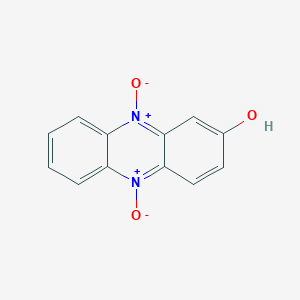
2-Hydroxyphenazine 5,10-Dioxide
説明
2-Hydroxyphenazine 5,10-Dioxide is a chemical compound with the IUPAC name 2-phenazinol 5,10-dioxide . It has a molecular weight of 228.21 . It is used in the development of quinoxaline 1,4-dioxided for antimicrobial treatments .
Synthesis Analysis
The synthesis of this compound involves the use of prodrug strategies that reveal carbamate side chains to be the optimal phenol-attached group . Derivatives with no oxygen-based substituent (–OH or –OCH3) in the 6th position of the phenazine skeleton upheld potency if alkyl or carbamate side chains were attached to the phenol in position 1 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H . This compound is an oxidized subclass of phenazines, often endowed with anti-infective and tumor growth-inhibiting properties .
Chemical Reactions Analysis
The chemical reactions involving this compound are pivotal for its cytotoxic activity . The N-oxide functionalities are crucial in these reactions .
Physical and Chemical Properties Analysis
科学的研究の応用
Anticancer Prodrug Activation
2-Hydroxyphenazine 5,10-dioxide has been studied in the context of cancer treatment, particularly as a prodrug that is activated under hypoxic conditions. These conditions are often present in solid tumors. Studies have shown that certain phenazine 5,10-dioxides, including 2-hydroxyphenazine derivatives, exhibit selective cytotoxicity under hypoxia, making them potential candidates for targeted cancer therapies (Lavaggi et al., 2013). Further research into the metabolism and enzymatic reductions of these compounds under different oxygen conditions supports their potential role in cancer treatment (Lavaggi et al., 2008).
Hypoxic Selective Cytotoxins
Phenazine 5,10-dioxide derivatives, including 2-hydroxyphenazine, have been synthesized and evaluated for their selective cytotoxicity under hypoxic conditions. Some derivatives, such as 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, showed selective toxicity toward hypoxic cells, suggesting their potential as leads for chemical modifications and biological studies in cancer research (Cerecetto et al., 2005).
Biochemical Mechanisms in Cancer Therapy
1-Hydroxyphenazine 5,10-dioxide has demonstrated antitumor properties and participates in biochemical mechanisms of quinoid antitumor agents. This suggests its potential as a biologically active substitute in cancer therapy, particularly in leukemia treatment (Acton & Tong, 1981).
Antimicrobial Activities
Phenazine derivatives, including 2-hydroxyphenazine 5,10-dioxides, have shown significant antimicrobial activities. Their structure has been modified to enhance this activity, making them potential candidates for the development of new antimicrobial agents (Gang et al., 1987).
Biosynthetic Pathway Construction
Research has been conducted on the biosynthetic pathway construction and production enhancement of 1-hydroxyphenazine derivatives. These studies are aimed at overcoming limitations in the variety and titer of these compounds, expanding their potential applications in biological and pharmaceutical fields (Wan et al., 2022).
作用機序
Target of Action
The primary targets of 2-Hydroxyphenazine 5,10-Dioxide are human acute myeloid leukemia (AML) cells . The compound exhibits potent and selective cytotoxicity towards these cells .
Mode of Action
This compound interacts with its targets by inducing cell death . The N-oxide functionalities of the compound are pivotal for its cytotoxic activity .
Biochemical Pathways
It is known that the compound induces cell death in aml cells
Pharmacokinetics
A parallel artificial membrane permeability assay (pampa) demonstrated that the majority of the synthesized compounds related to this compound penetrate cell membranes efficiently . This suggests that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the induction of cell death in AML cells . The compound exhibits potent and selective cytotoxicity towards these cells .
Action Environment
The action of this compound is influenced by the hypoxic environment of the AML cells . The compound exhibits hypoxia-selective cell death, suggesting that it is more effective in hypoxic conditions .
将来の方向性
生化学分析
Biochemical Properties
2-Hydroxyphenazine 5,10-Dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme NADPH oxidase, where this compound acts as an inhibitor, reducing the production of reactive oxygen species (ROS). This interaction is crucial in modulating oxidative stress within cells. Additionally, this compound has been shown to interact with DNA, leading to the inhibition of DNA synthesis and repair mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . Furthermore, this compound has been shown to inhibit the activity of key metabolic enzymes, thereby altering cellular metabolism and reducing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming stable complexes that inhibit DNA replication and transcription. This binding interaction leads to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis . Additionally, this compound inhibits the activity of topoisomerase II, an enzyme essential for DNA replication and repair. This inhibition further contributes to the cytotoxic effects of the compound on cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the compound exhibits stability under physiological conditions, maintaining its biochemical activity. Prolonged exposure to this compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with this compound can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing toxicity.
特性
IUPAC Name |
5,10-dioxidophenazine-5,10-diium-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYLMFASUBJXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=C3C=CC(=CC3=[N+]2[O-])O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322175 | |
| Record name | 5,10-Dioxy-phenazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303-80-0 | |
| Record name | 2-Phenazinol,10-dioxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,10-Dioxy-phenazin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-hydroxyphenazine 5,10-dioxide derivatives interesting for cancer treatment?
A: These compounds exhibit selective toxicity towards hypoxic cells, a common feature of solid tumors. [, ] This selectivity arises from their bioreduction under hypoxic conditions, potentially leading to the formation of cytotoxic species. [, ]
Q2: What is the proposed mechanism of action for these compounds?
A: While the exact mechanism remains under investigation, research suggests a bioreductive activation process is key. [] Under hypoxic conditions, 2-hydroxyphenazine 5,10-dioxides are believed to undergo enzymatic reduction, possibly involving DT-diaphorase and cytochrome P450. [, ] This reduction may lead to the generation of reactive oxygen species, such as hydroxyl radicals (•OH), specifically in the oxygen-deprived tumor microenvironment. [] These radicals can then cause DNA damage, ultimately leading to cell death.
Q3: How does the structure of these compounds influence their activity?
A: Structure-activity relationship (SAR) studies have shown that modifications to the core this compound structure can significantly alter its cytotoxic profile. [] For instance, the presence and position of halogens, such as bromine, have been linked to enhanced hypoxia-selective cytotoxicity. [, ] Additionally, the nature of substituents at the 2-position (e.g., amino vs. hydroxy) can influence the compound's metabolic profile and subsequent activity. []
Q4: Have these compounds shown efficacy in preclinical models?
A: Yes, at least one derivative, 7(8)-bromo-2-hydroxyphenazine 5,10-dioxide, has demonstrated promising in vivo activity. [] In a rat model of breast cancer, this compound reduced tumor volume without causing systemic toxicity. [] This finding highlights the therapeutic potential of this class of compounds.
Q5: What are the challenges in developing these compounds further?
A: While promising, further research is needed to fully elucidate the mechanism of action, optimize the pharmacokinetic properties, and thoroughly assess the safety profile of these compounds. [] This includes a deeper understanding of their metabolism, potential drug interactions, and long-term toxicity. Additionally, developing targeted drug delivery strategies could further enhance their efficacy and therapeutic index.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



